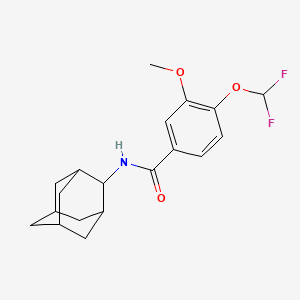
N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by its adamantyl group attached to a benzamide core, with additional methoxy and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation and Difluoromethoxylation: The benzamide core is then functionalized with methoxy and difluoromethoxy groups. This can be achieved through nucleophilic substitution reactions using methanol and difluoromethyl ether, respectively, under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the functionalized benzoyl chloride with an amine, typically under mild heating and in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of adamantyl-containing molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral, antibacterial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)benzamide: Lacks the methoxy and difluoromethoxy groups, making it less versatile in chemical reactions.
4-(difluoromethoxy)-3-methoxybenzamide: Lacks the adamantyl group, potentially reducing its biological activity and stability.
N-(2-adamantyl)-4-methoxybenzamide: Lacks the difluoromethoxy group, which may affect its reactivity and interaction with biological targets.
Uniqueness
N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the combination of its adamantyl group and the presence of both methoxy and difluoromethoxy substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23F2NO3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C19H23F2NO3/c1-24-16-9-12(2-3-15(16)25-19(20)21)18(23)22-17-13-5-10-4-11(7-13)8-14(17)6-10/h2-3,9-11,13-14,17,19H,4-8H2,1H3,(H,22,23) |
InChI Key |
PHZQBNQSDSKWSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


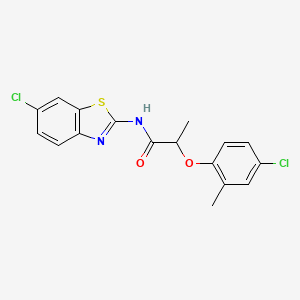

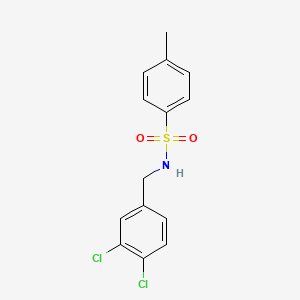
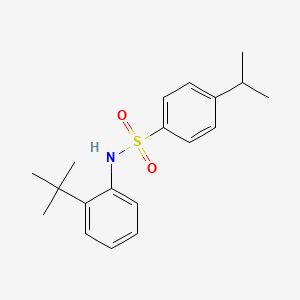
![N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976763.png)
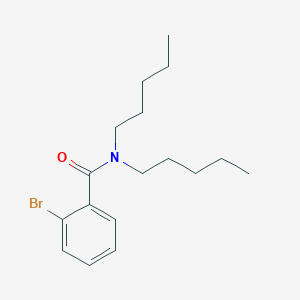
![(2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10976769.png)



![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976782.png)

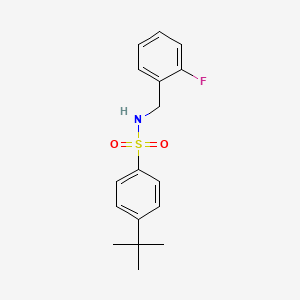
![4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10976801.png)
